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Introduction
L-Deoxyribonucleic acid (L-DNA) is the enantiomer of the naturally occurring D-DNA, meaning

it is its non-superimposable mirror image. While possessing similar physicochemical properties

to D-DNA, L-DNA is not recognized by the enzymes that interact with D-DNA, such as

nucleases and polymerases. This resistance to enzymatic degradation makes L-DNA

oligonucleotides highly attractive for various therapeutic and diagnostic applications, including

their use as aptamers, antisense agents, and for drug delivery.

The synthesis of L-DNA oligonucleotides is accomplished using the well-established solid-

phase phosphoramidite chemistry, which is the standard method for synthesizing D-DNA. The

primary distinction lies in the use of L-nucleoside phosphoramidites as the building blocks. This

document provides a detailed protocol for the automated solid-phase synthesis of L-DNA

oligonucleotides.

Principle of Solid-Phase L-DNA Synthesis
Solid-phase synthesis allows for the sequential addition of nucleotide building blocks to a

growing chain that is covalently attached to an insoluble solid support, typically controlled pore

glass (CPG). This method is advantageous because it simplifies the purification process at

each step; excess reagents and by-products are easily removed by washing the support. The
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synthesis proceeds in the 3' to 5' direction and involves a four-step cycle for each nucleotide

addition: deblocking, coupling, capping, and oxidation.

Experimental Protocols
Materials and Reagents

L-Nucleoside Phosphoramidites: 5'-Dimethoxytrityl (DMT)-L-deoxyadenosine(N6-benzoyl)-3'-

[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, 5'-DMT-L-deoxycytidine(N4-benzoyl)-3'-

[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, 5'-DMT-L-deoxyguanosine(N2-

isobutyryl)-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, and 5'-DMT-L-thymidine-3'-

[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

Solid Support: L-nucleoside-derivatized controlled pore glass (CPG) (e.g., 500 Å or 1000 Å).

Universal CPG can also be used.

Anhydrous Acetonitrile (ACN)

Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in

dichloromethane (DCM).

Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole

(DCI) in anhydrous acetonitrile.

Capping Solution A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

Capping Solution B: 16% N-Methylimidazole/THF.

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of

ammonium hydroxide and methylamine (AMA).

Purification Buffers: As required for HPLC (e.g., triethylammonium acetate, acetonitrile).

Instrumentation
Automated DNA/RNA Synthesizer
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High-Performance Liquid Chromatography (HPLC) system

Mass Spectrometer (e.g., MALDI-TOF or ESI)

Lyophilizer

Synthesis Cycle Protocol
The automated synthesis consists of the following four steps, repeated for each nucleotide to

be added to the sequence.

1. Deblocking (Detritylation) The 5'-DMT protecting group of the nucleotide attached to the solid

support is removed by treatment with an acidic solution. This exposes the 5'-hydroxyl group for

the subsequent coupling reaction.

2. Coupling The next L-nucleoside phosphoramidite in the sequence is activated by an

activator (e.g., ETT or DCI) and then coupled to the free 5'-hydroxyl group of the growing

oligonucleotide chain. This reaction forms a phosphite triester linkage.[1][2]

3. Capping Any unreacted 5'-hydroxyl groups that failed to couple in the previous step are

acetylated. This prevents the formation of deletion mutants (sequences missing a nucleotide) in

subsequent cycles.

4. Oxidation The unstable phosphite triester linkage is oxidized to a stable phosphate triester

linkage using an iodine solution. This completes the nucleotide addition cycle.

Post-Synthesis Cleavage and Deprotection
Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved

from the CPG support using a concentrated basic solution like ammonium hydroxide or AMA.

Removal of Protecting Groups: The same basic solution is used to remove the protecting

groups from the phosphate backbone (cyanoethyl groups) and the nucleobases. This step is

typically performed at an elevated temperature.

Purification of L-DNA Oligonucleotides

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://eurofinsgenomics.com/en/products/dnarna-synthesis/synthesis-process-technology/
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude L-DNA oligonucleotides can be purified using several methods, with reverse-phase high-

performance liquid chromatography (RP-HPLC) and polyacrylamide gel electrophoresis

(PAGE) being the most common.[3][4][5]

RP-HPLC: This technique separates the full-length product from shorter failure sequences.

[3][4] If the synthesis is performed with the final 5'-DMT group left on ("DMT-on"), the full-

length oligonucleotide will be significantly more hydrophobic and will be retained longer on

the column, allowing for excellent separation. The DMT group is then removed post-

purification.

PAGE: Denaturing polyacrylamide gel electrophoresis separates oligonucleotides based on

their size. The desired full-length product can be excised from the gel.

Analysis and Quality Control
The purity and identity of the synthesized L-DNA oligonucleotide should be confirmed by:

HPLC: To assess the purity of the final product.

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the

oligonucleotide, thereby verifying its sequence.

Quantitative Data Summary
The following tables provide typical parameters for the solid-phase synthesis of L-DNA

oligonucleotides on an automated synthesizer. Note that these values are starting points and

may require optimization based on the specific synthesizer, reagents, and the sequence being

synthesized.

Table 1: Synthesis Cycle Parameters
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Step Reagent Wait Time (seconds)

Deblocking 3% TCA or DCA in DCM 60 - 120

Coupling
0.1 M L-Phosphoramidite +

0.45 M ETT in ACN
30 - 180

Capping Capping A + Capping B 20 - 45

Oxidation 0.02 M Iodine Solution 20 - 45

Table 2: Post-Synthesis Cleavage and Deprotection Conditions

Reagent Temperature (°C) Time (hours)

Concentrated Ammonium

Hydroxide
55 8 - 16

AMA (Ammonium

Hydroxide/Methylamine 1:1)
65 0.25

Diagrams
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Caption: Workflow for solid-phase synthesis of L-DNA oligonucleotides.
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Caption: Detailed four-step cycle of phosphoramidite chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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